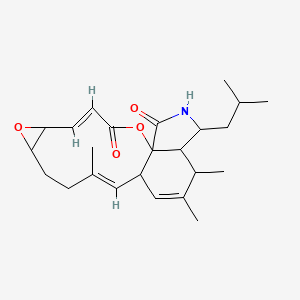

Aspochalasin F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione is a natural product found in Aspergillus with data available.

Analyse Chemischer Reaktionen

Biosynthetic Pathways and Nucleophilic Additions

Aspochalasin F originates from Aspergillus species through polyketide-nonribosomal peptide hybrid biosynthesis. A critical step involves the 1,4-addition of cysteine to an α,β-unsaturated ketone intermediate (e.g., 24 ), forming sulfur-containing derivatives like cyschalasins . This reaction is central to generating structural diversity within the aspochalasin family:

-

Mechanism : Cysteine acts as a nucleophile, attacking the electrophilic C-20 position of the precursor .

-

Outcome : The reaction produces either cyschalasin A (via deamination-methylation) or cyschalasin B (via acylation-decarboxylation) .

Esterification at C-21

This compound is distinguished by a C-21 ester group , a rare feature first identified in 1997 . This modification influences both its reactivity and bioactivity:

-

Substrate : The hydroxyl group at C-21 undergoes esterification with acyl donors.

-

Impact : Esters at C-21 enhance solubility and alter interactions with cellular targets, as seen in cytotoxicity assays against HL60 and MH60 cell lines .

Oxidation and Epoxidation

Oxidative modifications are pivotal in functionalizing this compound’s macrocycle:

-

C-20 Oxidation : The C-20 position is highly reactive, prone to forming epoxides or ketones under acidic or oxidative conditions . For example, MnO₂ selectively oxidizes C-18 hydroxyl groups to ketones without cleaving adjacent diols .

-

Epoxide Formation : Adjacent hydroxyl groups (e.g., C-17/C-18) undergo epoxidation, stabilizing the macrocycle and influencing bioactivity .

Example Reaction :

Aspochalasin F+DDQ→C 18 ketone derivative[6]

Synthetic Modifications and Biomimetic Routes

Total synthesis efforts highlight strategic reactions for this compound analogs:

-

High-Pressure Diels-Alder : Used to construct the isoindolone-macrocycle framework with high regio- and stereoselectivity .

-

Deprotection Cascades : HF/MeCN mediates simultaneous desilylation and cyclization, forming pentacyclic structures like aspergillin PZ .

-

Macrocyclization : Masamune-Roush conditions (LiCl, i-Pr₂NEt) enable enone formation with minimal epimerization .

Functional Group Reactivity

Key reactive sites include:

-

C-7, C-14, and C-16 : Typically methyl or hydroxyl groups, resistant to further modification .

-

C-17–C-20 : Oxygenated or methoxylated, participating in hydrogen bonding and redox reactions .

This compound’s chemical versatility underscores its value in medicinal chemistry and biosynthesis research. Ongoing studies aim to exploit its reactive sites for developing derivatives with enhanced pharmacological profiles .

Eigenschaften

Molekularformel |

C24H33NO4 |

|---|---|

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione |

InChI |

InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19-20(28-19)8-9-21(26)29-24(17,22)23(27)25-18/h8-9,11-13,16-20,22H,6-7,10H2,1-5H3,(H,25,27)/b9-8+,14-11+ |

InChI-Schlüssel |

VJOXDHDYUAEUMO-HUKVCQRGSA-N |

Isomerische SMILES |

CC1C2C(NC(=O)C23C(/C=C(/CCC4C(O4)/C=C/C(=O)O3)\C)C=C1C)CC(C)C |

Kanonische SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC4C(O4)C=CC(=O)O3)C)C=C1C)CC(C)C |

Synonyme |

10-isopropyl-14-methyl-22-oxa-17-epoxy(12)cytochalasa-6,13,19-triene-1,21-dione aspochalasin F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.